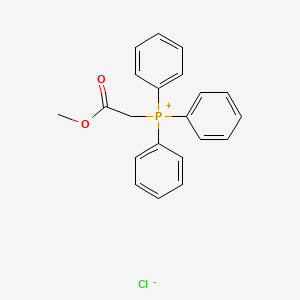

(2-Methoxy-2-oxoethyl)triphenylphosphonium chloride

Description

Properties

IUPAC Name |

(2-methoxy-2-oxoethyl)-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O2P.ClH/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCXTEMZMJZMJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369936 | |

| Record name | (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2181-97-7 | |

| Record name | Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2181-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Methoxycarbonylmethyl)triphenylphosphonium chloride CAS 2181-97-7 properties

An In-depth Technical Guide to (Methoxycarbonylmethyl)triphenylphosphonium chloride (CAS 2181-97-7) for Synthetic Applications

Authored by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the properties, application, and handling of (Methoxycarbonylmethyl)triphenylphosphonium chloride. As a pivotal reagent in modern organic synthesis, a thorough understanding of its behavior is essential for its effective and safe utilization. This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible application of this versatile compound.

Core Characteristics and Physicochemical Properties

(Methoxycarbonylmethyl)triphenylphosphonium chloride, identified by CAS number 2181-97-7, is a phosphonium salt that serves as a precursor to a stabilized phosphorus ylide.[1] Its primary utility lies in the Wittig reaction, where it facilitates the conversion of aldehydes and ketones into α,β-unsaturated esters, a critical transformation in the synthesis of complex organic molecules.[2][3][4] The presence of the methoxycarbonyl group is key to its functionality, as it stabilizes the adjacent carbanion in the corresponding ylide through resonance, which dictates its reactivity and stereochemical outcome.[3][4]

The compound is typically a white to off-white crystalline powder and requires careful handling due to its hygroscopic nature.[5] Proper storage under an inert, dry atmosphere is crucial to maintain its integrity and reactivity.[6]

Table 1: Physicochemical Properties of (Methoxycarbonylmethyl)triphenylphosphonium chloride

| Property | Value | Source(s) |

| CAS Number | 2181-97-7 | [1][5][6] |

| Molecular Formula | C₂₁H₂₀ClO₂P | [1][6] |

| Molecular Weight | 370.81 g/mol | [1][6] |

| Appearance | White fine crystalline powder | [5] |

| Melting Point | 155 °C | [5] |

| Storage | 2-8°C, under inert atmosphere | [1][6] |

The Heart of the Reagent: Ylide Formation and Stabilization

The utility of the phosphonium salt is realized upon its conversion to the active Wittig reagent, a phosphorus ylide. This is an acid-base reaction where a base removes the proton from the carbon atom adjacent (alpha) to the positively charged phosphorus center.[7][8][9]

Causality of Base Selection: The acidity of this alpha-proton is significantly increased by two factors: the strong electron-withdrawing effect of the adjacent phosphonium cation and, critically, the resonance stabilization provided by the methoxycarbonyl (ester) group. This dual activation means the resulting ylide is "stabilized."[3][4] Unlike non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) that require exceptionally strong bases like n-butyllithium (n-BuLi) for deprotonation, stabilized ylides can be formed using milder and more convenient bases such as sodium methoxide (NaOMe), sodium hydride (NaH), or even potassium carbonate (K₂CO₃) in some cases.[7][8] This operational simplicity is a major advantage in experimental design.

The resonance stabilization delocalizes the negative charge of the carbanion onto the carbonyl oxygen, reducing its nucleophilicity and increasing its thermal stability compared to non-stabilized ylides.

Caption: Formation of the stabilized ylide from its phosphonium salt precursor.

The Wittig Reaction: Mechanism and Stereochemical Control

The Wittig reaction creates a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or a ketone. The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[10]

Mechanism Breakdown:

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a dipolar intermediate known as a betaine.[7][9]

-

Oxaphosphetane Formation: The negatively charged oxygen of the betaine attacks the positively charged phosphorus atom, forming a four-membered ring intermediate called an oxaphosphetane.[7][10]

-

Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly collapses. It undergoes a retro-[2+2] cycloaddition, breaking the carbon-phosphorus and carbon-oxygen single bonds and forming a carbon-carbon double bond (the alkene) and a phosphorus-oxygen double bond (triphenylphosphine oxide).[7]

The Critical Role of Stabilization in Stereoselectivity: The stability of the ylide is the primary determinant of the reaction's stereochemical outcome.

-

Non-stabilized ylides typically react under kinetic control, leading to predominantly (Z)-alkenes (cis).

-

(Methoxycarbonylmethyl)triphenylphosphorane is a stabilized ylide . The intermediates in the reaction pathway have sufficient lifetime to equilibrate to the most thermodynamically stable conformation before collapsing. This thermodynamic control favors the formation of the less sterically hindered (E)-alkene (trans).[4][11] This predictability is a powerful tool in synthetic strategy.

Caption: Generalized mechanism of the Wittig reaction with a stabilized ylide.

Field-Proven Experimental Protocol

This protocol outlines a general procedure for the Wittig olefination of an aldehyde using (Methoxycarbonylmethyl)triphenylphosphonium chloride.

Core Principle: The protocol is a self-validating system. Successful ylide formation is often indicated by a color change (though stabilized ylides are less colored than non-stabilized ones). Reaction progress is monitored by Thin Layer Chromatography (TLC), comparing the consumption of the starting aldehyde to the appearance of the less polar alkene product.

Materials & Reagents:

-

(Methoxycarbonylmethyl)triphenylphosphonium chloride

-

Base: Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Reaction Vessel: Flame-dried, multi-neck round-bottom flask with a magnetic stirrer, condenser, and nitrogen/argon inlet.

-

Workup: Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether or Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Purification: Silica gel for column chromatography, Hexanes, Ethyl acetate.

Step-by-Step Methodology:

-

Ylide Generation (In Situ):

-

Rationale: An inert atmosphere is critical as the ylide and the base (especially NaH) are sensitive to moisture and oxygen.[8]

-

Action: To the flame-dried flask under a positive pressure of nitrogen, add (Methoxycarbonylmethyl)triphenylphosphonium chloride (1.1 equivalents). Add anhydrous THF via syringe.

-

Action: Cool the resulting suspension to 0 °C in an ice bath.

-

Rationale: Adding the base portion-wise at low temperature helps to control the exotherm from the acid-base reaction and any hydrogen gas evolution if using NaH.

-

Action: Slowly add sodium hydride (1.1 equivalents) in small portions. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.

-

-

Reaction with Carbonyl:

-

Rationale: The aldehyde is added slowly to the pre-formed ylide to maintain control over the reaction rate and temperature.

-

Action: Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise via syringe to the ylide mixture at room temperature.

-

Action: Monitor the reaction by TLC until the starting aldehyde spot is consumed (typically 2-4 hours).

-

-

Workup and Purification:

-

Rationale: The quench neutralizes any remaining reactive base. The subsequent extraction isolates the organic product from inorganic salts and the polar solvent (if DMF was used). Triphenylphosphine oxide is the major byproduct and its removal is the primary purification challenge.[10]

-

Action: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Action: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Action: Combine the organic layers and wash sequentially with water and then brine.

-

Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Triphenylphosphine oxide is moderately polar. Column chromatography using a non-polar to moderately polar solvent gradient (e.g., starting with pure hexanes and gradually adding ethyl acetate) effectively separates the less polar alkene product from the more polar triphenylphosphine oxide.[10]

-

Action: Purify the crude residue by flash column chromatography on silica gel to yield the pure α,β-unsaturated ester.

-

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. youtube.com [youtube.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Page loading... [wap.guidechem.com]

- 6. 2181-97-7|(2-Methoxy-2-oxoethyl)triphenylphosphonium chloride|BLD Pharm [bldpharm.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of (Methoxycarbonylmethyl)triphenylphosphonium Chloride

Introduction

(Methoxycarbonylmethyl)triphenylphosphonium chloride, a key reagent in synthetic organic chemistry, belongs to the class of phosphonium salts extensively used in the Wittig reaction to convert aldehydes and ketones into alkenes.[1] The precise structure and purity of this reagent are paramount for achieving high yields and stereoselectivity in olefination reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool for the unambiguous structural elucidation and quality assessment of such organophosphorus compounds.

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of (Methoxycarbonylmethyl)triphenylphosphonium chloride. We will delve into the assignment of chemical shifts, the influence of molecular structure on the spectrum, the characteristic phosphorus-carbon coupling constants, and the effects of solvent choice. Furthermore, a field-proven experimental protocol for acquiring high-fidelity ¹³C NMR spectra for this class of compounds is detailed, aimed at researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Predicted Carbon Environments

To interpret the ¹³C NMR spectrum, it is essential to first identify the unique carbon environments within the molecule. (Methoxycarbonylmethyl)triphenylphosphonium chloride possesses several distinct carbon atoms, which can be categorized based on their bonding and proximity to functional groups.

The structure consists of a central phosphorus atom bonded to three phenyl groups and a methoxycarbonylmethyl group. The positive charge on the phosphorus atom significantly influences the electronic environment of the adjacent carbons.

Figure 2: Standard workflow for acquiring the ¹³C NMR spectrum of a phosphonium salt.

Conclusion

The ¹³C NMR spectrum of (Methoxycarbonylmethyl)triphenylphosphonium chloride provides a detailed fingerprint of its molecular structure. The chemical shifts of the carbonyl, aromatic, methoxy, and methylene carbons all appear in predictable regions, strongly influenced by electronegativity, hybridization, and the positively charged phosphorus center. A key diagnostic feature is the presence of C-P coupling, which splits each carbon signal into a doublet and provides invaluable information for unambiguous signal assignment, particularly for the ipso-carbon (C1') and the methylene carbon (C1). By following a robust experimental protocol, researchers can obtain high-quality spectra essential for confirming the identity, purity, and structural integrity of this vital synthetic reagent.

References

**[2] Charette, A. B. (2004). Handbook of Reagents for Organic Synthesis: Reagents for High-Throughput Solid-Phase and Solution-Phase Organic Synthesis. John Wiley & Sons.

[3] UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link] [3] [4] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

**[5] Grim, S. O., & McFarlane, W. (1965). Phosphorus-31-carbon-13 coupling constants as a function of the hybridization of the carbon atom. Nature, 208(5014), 995-996.

[6] SpectraBase. Spectrum of (Methoxycarbonylmethyl)triphenylphosphonium bromide. Wiley-VCH GmbH. Available at: [Link] [6] [7] Matziari, M., & Gatos, D. (2004). Concentration and temperature dependent NMR studies of phosphonium salts in solution. Journal of Heterocyclic Chemistry, 41(5), 747-752.

ResearchGate. (2014). Why it is necessary to used deuterated solvents for NMR experiments? Available at: [Link] [8] [9] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

[10] NPTEL. 13C NMR Spectroscopy. Available at: [Link] [10] [8] MDPI. (2023). Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. myuchem.com [myuchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Visualizer loader [nmrdb.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 甲氧甲酰基甲基三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. bhu.ac.in [bhu.ac.in]

Mass spectrometry analysis of (Methoxycarbonylmethyl)triphenylphosphonium chloride

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (Methoxycarbonylmethyl)triphenylphosphonium Chloride

Authored by: A Senior Application Scientist

Abstract

(Methoxycarbonylmethyl)triphenylphosphonium chloride is a pivotal reagent in synthetic organic chemistry, primarily utilized in the Wittig reaction for the synthesis of α,β-unsaturated esters.[1] As with any critical reagent, verifying its identity, purity, and behavior in a reaction matrix is paramount. Mass spectrometry (MS) offers an unparalleled combination of sensitivity, speed, and structural information, making it the definitive analytical tool for this purpose. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this quaternary phosphonium salt. We will move beyond rote procedures to explore the causal reasoning behind methodological choices, from sample preparation and ionization to the nuanced interpretation of fragmentation spectra. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how to characterize this compound and monitor its reactivity.

Foundational Principles: The Unique Nature of a Quaternary Phosphonium Salt

Unlike many analytes that require a protonation or deprotonation event to be ionized for MS analysis, (Methoxycarbonylmethyl)triphenylphosphonium chloride exists as a pre-charged species in solution. This fundamental property dictates the entire analytical strategy. The molecule is a salt, composed of the cationic phosphonium species, [(C₆H₅)₃PCH₂COOCH₃]⁺, and a chloride anion, Cl⁻.

The permanent positive charge on the phosphorus atom makes this compound an ideal candidate for positive-ion mode Electrospray Ionization (ESI). ESI is a soft ionization technique that gently transfers pre-existing ions from the solution phase into the gas phase, preserving the intact cationic structure with minimal unintended fragmentation.[2] This avoids the harsh conditions of methods like Electron Impact (EI), which would lead to extensive and often uninterpretable fragmentation of such a thermally labile salt.

Key Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any robust analytical method.

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₀ClO₂P | |

| Molecular Weight | 368.83 g/mol | |

| Monoisotopic Mass of Cation | 335.1201 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | ~165-170 °C (decomposes) | |

| Solubility | Soluble in methanol, chloroform; decomposes in water | [3] |

The Analytical Workflow: From Sample to Spectrum

This section details a self-validating protocol for the ESI-MS analysis of the title compound. The logic behind each parameter is explained to empower the analyst to adapt the method as needed.

Experimental Workflow Diagram

Caption: High-level workflow for the MS analysis of the phosphonium salt.

Step-by-Step Experimental Protocol

1. Reagent and Sample Preparation:

-

Objective: To prepare a solution of the analyte at a concentration suitable for ESI-MS, minimizing signal suppression and detector saturation.

-

Protocol:

-

Prepare a stock solution by dissolving 1 mg of (Methoxycarbonylmethyl)triphenylphosphonium chloride in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water or methanol). This yields a concentration of 100 µg/mL.

-

Perform a subsequent 1:10 or 1:100 dilution using the same solvent to achieve a final working concentration of 1-10 µg/mL.

-

-

Expertise & Experience: Quaternary phosphonium salts are highly surface-active and can suppress their own signal at high concentrations. Starting with a dilute solution is critical for achieving a stable and representative spray. Methanol is an excellent choice due to its volatility and ability to dissolve the salt.

2. Instrumentation and ESI Source Optimization:

-

Objective: To configure the mass spectrometer to efficiently desolvate and transmit the pre-charged analyte into the mass analyzer.

-

Protocol (Representative Parameters for a Q-TOF Instrument):

-

Ionization Mode: ESI, Positive

-

Capillary Voltage: 3.0 – 4.0 kV. Causality: This voltage creates the electrochemical potential necessary to generate the Taylor cone and produce charged droplets.

-

Cone (or Fragmentor) Voltage: 20 – 40 V. Causality: This is a critical parameter. A lower voltage (~20 V) ensures minimal in-source fragmentation, preserving the intact cation. A higher voltage (>60 V) can be used intentionally to induce fragmentation for preliminary structural confirmation without performing a separate MS/MS experiment.[4]

-

Source Temperature: 120 – 150 °C. Causality: Provides thermal energy to assist in solvent evaporation from the ESI droplets.

-

Desolvation Gas (N₂) Flow: 600 – 800 L/hr. Causality: A high flow of inert gas aids in the desolvation process, breaking down droplets to release the gas-phase ions.

-

Desolvation Temperature: 250 – 350 °C. Causality: This heated gas provides the bulk of the energy for solvent evaporation.

-

-

Trustworthiness: These parameters provide a validated starting point. The optimal cone voltage should be determined empirically by observing the intensity of the precursor ion versus any in-source fragments.

3. Data Acquisition:

-

Objective: To acquire high-resolution full scan and tandem MS (MS/MS) data for definitive identification.

-

Protocol:

-

Full Scan MS: Acquire data over a mass range of m/z 100–500. This range comfortably covers the intact cation (m/z 335.1) and its most likely fragments.

-

Tandem MS (MS/MS): Set the quadrupole to isolate the precursor ion at m/z 335.1. Apply collision energy (e.g., 15-30 eV) in the collision cell (using Argon as the collision gas) to induce fragmentation. The resulting product ions are then analyzed by the TOF mass analyzer.

-

-

Expertise & Experience: Ramping the collision energy in successive MS/MS experiments can provide insight into the energetics of different fragmentation channels, revealing which bonds are most labile.

Spectral Interpretation: Decoding the Fragmentation Pattern

The true power of mass spectrometry lies in the structural information gleaned from fragmentation. For (Methoxycarbonylmethyl)triphenylphosphonium, the MS/MS spectrum is highly diagnostic.

Expected Mass Spectrum and Fragments

In a full scan spectrum under soft ionization conditions (low cone voltage), the base peak will be the intact cation at m/z 335.12 .

Upon CID in an MS/MS experiment, several characteristic fragmentation pathways are expected. The positive charge is localized on the phosphorus, directing the fragmentation.

| Ion Description | Proposed Structure / Loss | Calculated m/z |

| Precursor Ion | [ (C₆H₅)₃PCH₂COOCH₃ ]⁺ | 335.12 |

| Fragment A | [ (C₆H₅)₃P ]⁺ (Triphenylphosphonium cation) | 261.09 |

| Fragment B | [ (C₆H₅)₃POH ]⁺ (Protonated Triphenylphosphine Oxide) | 279.09 |

| Fragment C | [ (C₆H₅)₂P ]⁺ (Diphenylphosphonium cation) | 185.06 |

| Fragment D | [ C₆H₅ ]⁺ (Phenyl cation) | 77.04 |

Proposed Fragmentation Mechanism

Caption: Key fragmentation pathways for the phosphonium cation under CID.

-

Pathway to Fragment A (m/z 261.09): This is often a major fragmentation route for phosphonium ylides. It involves the cleavage of the P-C bond, likely through a rearrangement mechanism, to yield the highly stable triphenylphosphonium cation.

-

Pathway to Fragment B (m/z 279.09): The formation of protonated triphenylphosphine oxide is a hallmark of many Wittig reagents and related phosphorus compounds, especially in the presence of trace water. It represents a rearrangement and oxidation process.

-

Pathway to Fragment C (m/z 185.06): Subsequent loss of a phenyl radical (C₆H₅•) from the triphenylphosphonium fragment (A) results in the diphenylphosphonium ion. This demonstrates the step-wise degradation of the triphenylphosphine core.

Application in Practice: Real-Time Monitoring of the Wittig Reaction

ESI-MS is not just a tool for characterization; it is a powerful process analytical technology (PAT) for monitoring reaction kinetics and mechanisms.[2]

Reaction Monitoring Workflow

Caption: Using ESI-MS to monitor the key species in a Wittig reaction.

By taking small aliquots from a reaction mixture over time, diluting them, and infusing them directly into the mass spectrometer, one can track the progress of the reaction with high precision:

-

Consumption of Reactant: The intensity of the phosphonium salt cation at m/z 335.1 will decrease as the reaction proceeds.

-

Formation of Byproduct: A growing signal corresponding to the protonated triphenylphosphine oxide byproduct will appear at m/z 279.1 . This is often the most unambiguous indicator of reaction progress.

-

Formation of Product: The desired alkene product will appear, typically as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, depending on the reaction conditions and solvent purity.

This real-time data allows for precise determination of reaction endpoints, the identification of side products, and the optimization of reaction conditions, embodying the principles of modern, data-driven chemical development.

Conclusion

Mass spectrometry, particularly ESI-MS and ESI-MS/MS, is an indispensable technique for the comprehensive analysis of (Methoxycarbonylmethyl)triphenylphosphonium chloride. Its ability to analyze the pre-charged cation directly provides unambiguous confirmation of molecular weight. Furthermore, the rich data obtained from CID experiments yields a diagnostic fragmentation pattern that confirms molecular structure with high confidence. As demonstrated, the utility of MS extends beyond simple characterization to become a dynamic tool for monitoring the Wittig reaction in real-time. The protocols and mechanistic insights provided in this guide offer a robust foundation for any scientist seeking to apply mass spectrometry to the analysis of this important class of chemical reagents.

References

-

McEwen, C. N., et al. ESI-MS detection of ionic intermediates in phosphine-mediated reactions. Journal of the American Chemical Society. [Link]

-

Papiernik, D., et al. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. [Link]

-

Mertens, I., et al. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. International Journal of Molecular Sciences. [Link]

-

Chem-Impex International . (Methoxycarbonylmethyl)triphenylphosphonium bromide. [Link]

-

Royal Society of Chemistry . Enabling Wittig reaction on site-specific protein modification. [Link]

-

Chemistry LibreTexts . Mass Spectrometry - Fragmentation Patterns. [Link]

-

Cannon, C. L., et al. Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance. ACS Infectious Diseases. [Link]

-

Myers, A. G. Research Group . Olefination Reactions. Harvard University. [Link]

-

Marsden, J. A., et al. Long sought synthesis of quaternary phosphonium salts from phosphine oxides: inverse reactivity approach. Chemical Communications. [Link]

-

Master Organic Chemistry . Wittig Reaction - Examples and Mechanism. [Link]

-

The Organic Chemistry Tutor . Phosphonium ylides. YouTube. [Link]

-

Wikipedia . Wittig reaction. [Link]

-

ResearchGate . (Methoxymethyl)triphenylphosphonium Chloride. [Link]

-

Kosevich, M. V., et al. Variable Electrospray Ionization and Matrix-Assisted Laser Desorption/ Ionization Mass Spectra of the Bisquaternary Ammonium Salt Ethonium. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Shackman, H., et al. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

LibreTexts . CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Clark, J. Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

Sources

An In-depth Technical Guide to (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent for Olefin Synthesis

(2-Methoxy-2-oxoethyl)triphenylphosphonium chloride, also known by its synonym (Methoxycarbonylmethyl)triphenylphosphonium chloride, is a crucial phosphonium salt in the arsenal of synthetic organic chemists. Its primary utility lies in its role as a precursor to a stabilized phosphorus ylide, a key intermediate for the celebrated Wittig reaction. This reaction offers a reliable and stereoselective method for the formation of carbon-carbon double bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including pharmaceuticals, natural products, and advanced materials. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an in-depth exploration of its applications, with a focus on the Wittig reaction.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] It is essential to handle this compound in a well-ventilated area, as it is classified as a skin, eye, and respiratory irritant.[2] Proper storage in a cool (2-8°C), dry place under an inert atmosphere is recommended to ensure its stability.[2]

| Property | Value | Reference |

| CAS Number | 2181-97-7 | [2] |

| Molecular Formula | C21H20ClO2P | [2] |

| Molecular Weight | 370.81 g/mol | [2] |

| Melting Point | 155 °C | |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents | |

| Storage | 2-8°C, under inert atmosphere | [2] |

Synthesis of the Corresponding Ylide: (Methoxycarbonylmethylene)triphenylphosphorane

The utility of this compound is realized upon its conversion to the corresponding phosphorus ylide, (methoxycarbonylmethylene)triphenylphosphorane. This is achieved through deprotonation with a suitable base. The resulting ylide is stabilized by the adjacent ester group, which delocalizes the negative charge on the α-carbon.

Experimental Protocol: Ylide Formation

This protocol is adapted from the synthesis of the analogous ylide from the bromide salt.[3]

Materials:

-

This compound

-

Deionized water

-

5% aqueous sodium hydroxide solution

-

Ethyl acetate

-

Petroleum ether

-

Standard laboratory glassware (beaker, flask, funnel, etc.)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve a known quantity of this compound in deionized water.[3]

-

Deprotonation: While stirring, slowly add 5% aqueous sodium hydroxide solution dropwise to the phosphonium salt solution until the mixture becomes alkaline (test with litmus paper).[3] A precipitate of the ylide will form.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.[3]

-

Drying: Dry the collected solid.

-

Purification (Optional): For higher purity, the crude ylide can be recrystallized from a mixture of ethyl acetate and petroleum ether to yield a colorless solid.[3]

Core Application: The Wittig Reaction

The primary application of the ylide derived from this compound is in the Wittig reaction, where it reacts with aldehydes and ketones to form α,β-unsaturated esters. The stabilized nature of this ylide generally leads to the preferential formation of the (E)-alkene isomer.[4] The strong phosphorus-oxygen bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for this reaction.

Mechanism of the Wittig Reaction

The reaction proceeds through a concerted [2+2] cycloaddition mechanism between the ylide and the carbonyl compound, forming a transient oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and triphenylphosphine oxide.

Caption: Mechanism of the Wittig Reaction.

Experimental Protocol: Wittig Olefination

This is a general protocol that can be adapted for specific substrates.

Materials:

-

(Methoxycarbonylmethylene)triphenylphosphorane (prepared as described above)

-

Aldehyde or ketone

-

Anhydrous solvent (e.g., THF, CH₂Cl₂)

-

Stirring apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone in an appropriate anhydrous solvent.

-

Ylide Addition: Add the (methoxycarbonylmethylene)triphenylphosphorane to the solution. The reaction is typically stirred at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then purified, often by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.

Caption: Experimental workflow for the Wittig reaction.

Reactivity and Stability

The ylide generated from this compound is considered a "stabilized ylide" due to the electron-withdrawing nature of the methoxycarbonyl group. This stabilization makes the ylide less reactive than non-stabilized ylides. Consequently, it reacts readily with aldehydes but may require more forcing conditions or fail to react with less reactive ketones.

The phosphonium salt itself is stable under recommended storage conditions.[2] Thermal decomposition of phosphonium salts can be complex. Studies on similar phosphonium salts show that upon heating, they can decompose through various pathways, including elimination and nucleophilic substitution, potentially yielding triphenylphosphine oxide and other products.[5][6]

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation.[2] It is also suspected of causing respiratory irritation. Therefore, it is imperative to handle this chemical in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of α,β-unsaturated esters via the Wittig reaction. Its stability, coupled with the predictable stereochemical outcome of the reaction with its derived ylide, makes it an important tool for organic chemists in both academic and industrial settings. A thorough understanding of its properties, proper handling procedures, and reaction conditions is essential for its effective and safe utilization in the laboratory.

References

- Journal of the Chemical Society C: Organic. (1966). The thermal decomposition of phosphonium alkoxides.

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

- Google Patents. (2017). CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride.

-

Organic Syntheses. (n.d.). Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbomethoxymethylenetriphenylphosphorane. Retrieved from [Link]

-

Repositorio Académico - Universidad de Chile. (n.d.). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Retrieved from [Link]

- Certificate of Analysis. (2022, November 7). (Methoxymethyl)triphenylphosphonium chloride.

-

PrepChem.com. (n.d.). Synthesis of (methoxycarbonyl methylene) triphenyl phosphorane. Retrieved from [Link]

-

National Institutes of Health. (2023, September 29). Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts: Single-Crystal XRD Characterization of [iPrPPh3][B5O6(OH)4]. Retrieved from [Link]

- University of Missouri–Kansas City. (n.d.). The Wittig Reaction: Synthesis of Alkenes.

-

Taylor & Francis Online. (n.d.). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Retrieved from [Link]

- University of Missouri–Kansas City. (2007). Experiment 8: Wittig Reaction.

-

MDPI. (2023, May 17). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reactivity of N-(isocyanoimino)triphenylphosphorane toward group 13 Lewis acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. Retrieved from [Link]

- University of Missouri–Kansas City. (n.d.). Synthesis of an Alkene via the Wittig Reaction.

-

ResearchGate. (2025, August 6). Procedure for the Rapid Synthesis of the Monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. Retrieved from [Link]

- Google Patents. (n.d.). EP0377850B1 - Process for preparing (methoxymethylene) triphenyl phosphonium chloride.

- Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments. Houghton Mifflin.

Sources

A Comprehensive Guide to the Solubility of (Methoxycarbonylmethyl)triphenylphosphonium Chloride in Organic Solvents

Introduction: The Pivotal Role of (Methoxycarbonylmethyl)triphenylphosphonium Chloride in Modern Synthesis

(Methoxycarbonylmethyl)triphenylphosphonium chloride is a crucial Wittig reagent in organic synthesis, enabling the transformation of aldehydes and ketones into α,β-unsaturated esters. This reaction is a cornerstone in the synthesis of a multitude of complex organic molecules, including natural products, pharmaceuticals, and agrochemicals. The efficiency and success of a Wittig reaction are profoundly influenced by the solubility of the phosphonium salt in the chosen solvent system. A thorough understanding of its solubility characteristics is, therefore, not merely academic but a practical necessity for process optimization, yield maximization, and reaction scalability.

This technical guide provides an in-depth exploration of the solubility of (Methoxycarbonylmethyl)triphenylphosphonium chloride in common organic solvents. We will delve into the theoretical underpinnings of its solubility, present a qualitative overview of its behavior in various solvent classes, and offer a detailed, field-proven protocol for the precise experimental determination of its solubility. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile reagent to its fullest potential.

Theoretical Framework: Deconstructing the Solubility of a Phosphonium Salt

The solubility of an ionic compound like (Methoxycarbonylmethyl)triphenylphosphonium chloride in an organic solvent is governed by a delicate interplay of intermolecular forces. The principle of "like dissolves like" serves as a fundamental guideline. The large, nonpolar triphenylphosphine moiety contributes to its affinity for less polar organic solvents, while the charged phosphonium center and the chloride counter-ion necessitate a solvent with sufficient polarity to solvate these ionic components.

Several key factors influence this dissolution process:

-

Solvent Polarity: Polar solvents are generally more effective at solvating the phosphonium cation and the chloride anion, thus favoring dissolution.

-

Hydrogen Bonding: Protic solvents capable of hydrogen bonding can interact favorably with the chloride anion, enhancing solubility.

-

Dielectric Constant: Solvents with a higher dielectric constant are better able to insulate the oppositely charged ions from each other, facilitating their separation and dissolution.

-

Lattice Energy: The energy required to break apart the crystal lattice of the solid phosphonium salt is a significant barrier to dissolution. Solvents that can provide strong solvating interactions can overcome this energy barrier.

Qualitative Solubility Profile

While precise quantitative solubility data for (Methoxycarbonylmethyl)triphenylphosphonium chloride is not extensively published, a qualitative understanding can be gleaned from the behavior of analogous phosphonium salts and general principles of solubility. The table below summarizes the expected solubility in various common organic solvents. It is important to note that for the closely related (Methoxycarbonylmethyl)triphenylphosphonium bromide, its structure, featuring a triphenylphosphonium moiety, enhances its reactivity and solubility in organic solvents.[1]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents possess sufficient polarity to solvate the ionic components of the phosphonium salt.[2] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF) | Soluble to Moderately Soluble | These solvents have dipole moments that can interact favorably with the phosphonium salt. Acetonitrile, DMF, and THF are listed as suitable solvents for a similar phosphonium salt. |

| Alcohols | Methanol, Ethanol | Soluble | The high polarity and hydrogen-bonding capability of these protic solvents effectively solvate both the cation and the anion.[2] |

| Ethers | Diethyl Ether | Sparingly Soluble to Insoluble | The low polarity of diethyl ether is generally insufficient to overcome the lattice energy of the salt. |

| Hydrocarbons | Hexane, Petroleum Ether | Insoluble | These nonpolar solvents cannot effectively solvate the ionic components of the phosphonium salt. |

| Water | Decomposes | The compound is hygroscopic and will decompose in water.[2][3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for your specific application, an experimental determination is indispensable. The following protocol provides a robust and reliable method for quantifying the solubility of (Methoxycarbonylmethyl)triphenylphosphonium chloride in a chosen organic solvent.

Methodology Overview: The Isothermal Saturation Method

This protocol employs the isothermal saturation method, a gold-standard technique for determining the solubility of a solid in a liquid. The principle is straightforward: a supersaturated solution of the phosphonium salt in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined gravimetrically.

Workflow Diagram

Caption: Workflow for determining the solubility of (Methoxycarbonylmethyl)triphenylphosphonium chloride.

Step-by-Step Experimental Procedure

Materials and Equipment:

-

(Methoxycarbonylmethyl)triphenylphosphonium chloride

-

Anhydrous organic solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes (Class A)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Vacuum oven or desiccator

Protocol:

-

Preparation of the Saturated Solution:

-

To a clean, dry glass vial, add a known volume (e.g., 5.00 mL) of the anhydrous organic solvent.

-

Add an excess amount of (Methoxycarbonylmethyl)triphenylphosphonium chloride to the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly with a screw cap fitted with a PTFE septum.

Expert Insight: Using an excess of the solid ensures that the solution reaches its saturation point at the given temperature. The exact amount of excess is not critical, as long as a significant amount of solid remains undissolved at equilibrium.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer within a water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended.

Expert Insight: Constant temperature is critical as solubility is temperature-dependent. The equilibration time may need to be extended for viscous solvents or compounds that dissolve slowly. It is advisable to perform a preliminary time-course experiment to determine the optimal equilibration time.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the undissolved solid to settle completely. This may take several hours.

-

Carefully withdraw a precise volume (e.g., 1.000 mL) of the clear supernatant using a pre-warmed (to the equilibration temperature) volumetric pipette or a gas-tight syringe fitted with a syringe filter.

Expert Insight: Filtering the supernatant is a critical step to prevent any undissolved solid particles from being transferred, which would lead to an overestimation of the solubility. Pre-warming the sampling equipment prevents premature crystallization of the solute due to a temperature drop.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry vial. Record the initial weight of the vial.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the phosphonium salt.

-

Once the solvent is completely removed, dry the vial containing the solid residue in a vacuum oven or desiccator until a constant weight is achieved.

-

Record the final weight of the vial with the dried residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved phosphonium salt by subtracting the initial weight of the vial from the final weight.

-

Express the solubility in the desired units, for example:

-

g/100 mL = (Mass of residue in g / Volume of supernatant in mL) * 100

-

mol/L = (Mass of residue in g / Molecular weight of the salt) / (Volume of supernatant in L)

-

-

Conclusion and Best Practices

A comprehensive understanding of the solubility of (Methoxycarbonylmethyl)triphenylphosphonium chloride is paramount for its effective utilization in organic synthesis. While it generally exhibits good solubility in polar organic solvents such as dichloromethane, chloroform, methanol, and acetone, its solubility can vary depending on the specific solvent and reaction conditions. For applications requiring precise control over concentration, the experimental protocol detailed in this guide provides a reliable method for determining its quantitative solubility. By investing the time to accurately measure solubility, researchers can optimize reaction conditions, improve yields, and ensure the reproducibility and scalability of their synthetic processes.

References

-

ResearchGate. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (Methoxymethyl)triphenylphosphonium chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. (Methoxymethyl)triphenylphosphonium chloride(4009-98-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

(2-Methoxy-2-oxoethyl)triphenylphosphonium chloride safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride

Introduction: A Scientist's Perspective on Proactive Safety

In the realm of drug discovery and synthetic chemistry, phosphonium salts are indispensable tools, particularly as precursors for the Wittig reaction and its variants.[1][2] this compound (CAS No. 2181-97-7) is one such reagent, valued for its role in constructing complex molecular architectures. However, its utility in synthesis is intrinsically linked to a comprehensive understanding of its hazard profile. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of the potential risks associated with this compound and to outline a self-validating system of protocols that ensures both experimental success and, more importantly, the safety of the research personnel. We will analyze the available data for the target compound and draw logical, safety-oriented inferences from closely related structural analogs to build a robust safety framework.

Section 1: Compound Identification and Physicochemical Profile

A foundational element of laboratory safety is the unambiguous identification of a chemical and a clear understanding of its physical properties. These characteristics often dictate handling, storage, and emergency response procedures.

| Property | Value | Source |

| Chemical Name | (2-methoxy-2-oxoethyl)-triphenylphosphanium,chloride | [3] |

| Synonym | Carbomethoxymethyl Triphenylphosphonium Chloride | [3] |

| CAS Number | 2181-97-7 | [3] |

| Molecular Formula | C₂₁H₂₀ClO₂P | [3] |

| Molecular Weight | 370.81 g/mol | [3] |

| Appearance | White fine crystalline powder | [3] |

| Melting Point | 155 °C | [3] |

| Stability | Stable under recommended storage conditions. | [3] |

| Hygroscopicity | Expected to be hygroscopic, a common trait for phosphonium salts. | [4][5] |

| Solubility | No specific data for this CAS number, but related compounds are soluble in water. | [1][6] |

Section 2: Hazard Identification and GHS Classification - An Analog-Informed Approach

While the SDS for CAS No. 2181-97-7 lacks specific GHS classification data[3], a responsible scientist must anticipate hazards based on available information for structurally similar compounds. The primary analogs for this assessment are (Methoxymethyl)triphenylphosphonium chloride (CAS 4009-98-7) and (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride (CAS 17577-28-5). The hazards associated with these compounds provide a strong, rational basis for the safety protocols for our target molecule.

Anticipated GHS Hazard Profile:

| Hazard Class | Hazard Statement | Basis of Inference (Analog Data) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | [6][7][8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [5][6][7][8] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [5][6][7][8] |

| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects. | [4][6][8] |

This table represents an inferred hazard profile. All handling procedures should be based on the assumption that these hazards are present.

Section 3: Toxicological Profile: A Mechanistic Perspective

The toxicological data for this specific compound have not been thoroughly investigated. However, the anticipated hazards are consistent with the chemistry of phosphonium salts and their potential interactions within a biological system.

-

Oral Toxicity : Accidental ingestion may be harmful.[4] Animal experiments with related compounds indicate that ingestion could produce serious damage to health.[4]

-

Dermal and Ocular Irritation : The irritant properties likely stem from the compound's ability to interact with biological membranes and proteins. This material can cause inflammation of the skin on contact, and any pre-existing dermatitis condition may be accentuated.[4] It is critical to prevent entry into the bloodstream through cuts or abrasions, as this may lead to systemic effects.[4] In the eyes, it can cause significant irritation and potential damage.[4][5]

-

Carcinogenicity and Mutagenicity : There is no evidence to suggest that this compound is a carcinogen. An Ames test on a related compound was negative, indicating a lack of mutagenic activity.

-

Environmental Toxicity : The compound is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4][8] Ecotoxicity data for a related compound shows an EC50 of 1.5 mg/l for Daphnia magna (Water flea). Furthermore, it is not readily biodegradable, underscoring the importance of preventing its release into the environment.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

The primary directive in handling this compound is to prevent all personal contact.[4] This is achieved through a multi-layered approach involving engineering controls and appropriate PPE.

Engineering Controls

-

Ventilation : All handling of the solid material must be performed in a well-ventilated place, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[7]

-

Containment : Use of a powder-containment balance enclosure is recommended for weighing operations to prevent the generation of airborne dust.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of the chemical, but the following PPE is mandatory:

| PPE Type | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne dust, preventing serious eye irritation.[3] |

| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause irritation.[4][7] |

| Skin/Body Protection | A fully buttoned laboratory coat and appropriate footwear. | Prevents accidental skin exposure.[4] |

| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated. | Protects the respiratory system from irritation caused by inhaled particles.[5] |

Workflow: Safe Handling Protocol

This protocol is designed as a self-validating system, where each step mitigates a specific, identified risk.

Caption: A logical workflow for the safe handling of phosphonium salts.

Section 5: First Aid and Emergency Procedures

In the event of an exposure, immediate and correct action is critical. This information should be readily available to all personnel working with the compound.

-

General Advice : In case of an incident, show the Safety Data Sheet to the attending medical professional.[3]

-

If Inhaled : Move the person to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[5][8]

-

In Case of Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[5][8] If skin irritation occurs, get medical advice.[7]

-

In Case of Eye Contact : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[5][8] Remove contact lenses if present and easy to do.[7] It is advisable to call an ophthalmologist.

-

If Swallowed : Do NOT induce vomiting. Rinse mouth with water.[3][7] Never give anything by mouth to an unconscious person.[3] Call a POISON CENTER or doctor immediately if you feel unwell.[7][8]

Fire-Fighting Measures

-

Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards : The compound is combustible. In finely distributed form, it may have dust explosion potential. Hazardous combustion products include carbon oxides (CO, CO₂), oxides of phosphorus, and hydrogen chloride gas.[5][8]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

Section 6: Handling, Storage, and Stability

Proper storage is essential for maintaining the reagent's integrity and ensuring safety.

Storage Conditions

-

Container : Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[5][7] Polyethylene or polypropylene containers are suitable.[4]

-

Atmosphere : The material is hygroscopic, meaning it absorbs moisture from the air.[4][5] Storage under an inert gas like nitrogen is recommended to prevent degradation.[5][7]

-

Temperature : Recommended storage temperature is typically indicated on the product label, often refrigerated (2-8°C).[2][5]

Chemical Stability and Reactivity

The compound is generally stable under standard ambient conditions. However, certain conditions and materials must be avoided.

Caption: Key incompatibilities and conditions to avoid.

-

Incompatible Materials : Avoid contact with strong oxidizing agents, as this may result in ignition or other hazardous reactions.[4][5]

-

Conditions to Avoid : Protect from moisture.[5] Intense heating should be avoided as it can lead to the formation of explosive mixtures with air.

Section 7: Disposal and Environmental Considerations

Responsible disposal is a critical final step in the chemical lifecycle.

-

Waste Classification : This material and its container must be disposed of as hazardous waste.[4] Waste material must be disposed of in accordance with national and local regulations.

-

Disposal Method : Do not allow the product to enter drains. The recommended disposal method is to send the material to a licensed chemical destruction plant via controlled incineration with flue gas scrubbing.[3] Alternatively, it may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[7]

-

Container Disposal : Empty containers should be handled like the product itself. They can be triple-rinsed and offered for recycling or reconditioning.[3]

Section 8: Application in Synthesis - The Wittig Reaction Context

Understanding the intended use of a reagent provides crucial context for its handling. This phosphonium salt is primarily a precursor for a stabilized phosphorus ylide used in the Wittig reaction to synthesize α,β-unsaturated esters from aldehydes and ketones.[1]

Caption: Simplified mechanism of the Wittig reaction.

The generation of the ylide involves deprotonation with a base. This step is often performed in situ. The reactivity of the reagents and intermediates in this process underscores the need for the stringent handling precautions outlined in this guide. The thermodynamic driving force is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[1]

References

- Aldrich-309567 Safety Data Sheet. (2025).

- TCI Chemicals Safety Data Sheet for (Methoxymethyl)triphenylphosphonium Chloride. (n.d.).

- Szabo-Scandic Safety Data Sheet for (Methoxymethyl)triphenylphosphonium chloride. (n.d.).

- Fisher Scientific Safety Data Sheet for (Ethoxycarbonylmethyl)triphenylphosphoniumchloride. (2025).

- Fisher Scientific Safety Data Sheet for (Methoxymethyl)triphenylphosphonium chloride. (2025).

- Benchchem Technical Guide on (Ethoxycarbonylmethyl)triphenylphosphonium bromide. (2025).

- Merck Millipore Product Information for Methoxymethyl-triphenylphosphonium chloride. (n.d.).

- GuideChem Safety Data Sheet for this compound. (n.d.).

- Sigma-Aldrich Product Information for (Ethoxycarbonylmethyl)triphenylphosphonium chloride. (n.d.).

Sources

- 1. (Ethoxycarbonylmethyl)triphenylphosphonium bromide | 1530-45-6 | Benchchem [benchchem.com]

- 2. (乙氧基羰基甲基)三苯基氯化膦 technical, ≥90% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. guidechem.com [guidechem.com]

- 4. szabo-scandic.com [szabo-scandic.com]

- 5. fishersci.com [fishersci.com]

- 6. Methoxymethyl-triphenylphosphonium chloride for synthesis 4009-98-7 [merckmillipore.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

The Synthetic Cornerstone: A Technical Guide to (2-Methoxy-2-oxoethyl)triphenylphosphonium Chloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Name – A Gateway to Olefin Synthesis

In the landscape of modern organic synthesis, the precise construction of carbon-carbon double bonds remains a paramount objective. Among the arsenal of reagents available for this transformation, phosphonium ylides, the workhorses of the Wittig reaction, stand out for their reliability and versatility. This guide provides an in-depth technical exploration of (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride, a stabilized Wittig reagent crucial for the stereoselective synthesis of α,β-unsaturated esters. We will delve into its chemical identity, synthesis, mechanistic intricacies, and pivotal applications in the synthesis of complex molecules, particularly within the pharmaceutical industry.

Part 1: Chemical Identity and Synonyms

This compound is a quaternary phosphonium salt. The presence of the methoxycarbonyl group adjacent to the phosphonium center plays a critical role in its reactivity, classifying the corresponding ylide as "stabilized." This stabilization has profound implications for the stereochemical outcome of the Wittig reaction.

This compound is known by several synonyms in literature and chemical catalogs, which can sometimes be a source of confusion. The following table provides a clear consolidation of its various names and identifiers, including its close analog, the bromide salt, which is often used interchangeably.

| Systematic Name | Common Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | (Methoxycarbonylmethyl)triphenylphosphonium chloride; (Carbomethoxymethyl)triphenylphosphonium chloride; (Methoxycarbonylmethyl)tris(phenyl)phosphonium Chloride | 2181-97-7 | C₂₁H₂₀ClO₂P | 370.81 g/mol |

| (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide | (Methoxycarbonylmethyl)triphenylphosphonium bromide; (Carbomethoxymethyl)triphenylphosphonium bromide; CMMTPPB | 1779-58-4 | C₂₁H₂₀BrO₂P | 415.26 g/mol |

Part 2: The Genesis of a Reagent: Synthesis of the Phosphonium Salt

The synthesis of (2-Methoxy-2-oxoethyl)triphenylphosphonium salts is a straightforward and high-yielding process, typically involving a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The journey from readily available starting materials to the powerful Wittig reagent is a testament to fundamental organic chemistry principles.

The key causal factor in this synthesis is the high nucleophilicity of the phosphorus atom in triphenylphosphine, which readily attacks the electrophilic carbon of an α-haloester.

Experimental Protocol: Synthesis of (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide

This protocol describes a representative synthesis of the bromide salt. The chloride salt can be prepared analogously using methyl chloroacetate.

Materials:

-

Triphenylphosphine (PPh₃)

-

Methyl bromoacetate

-

Toluene (anhydrous)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

-

To the stirred solution, add methyl bromoacetate (1.0-1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white crystalline solid under vacuum to obtain (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide.

The purity of the synthesized salt is typically high enough for direct use in the subsequent Wittig reaction.

Part 3: The Wittig Reaction: Mechanism and Stereochemical Control

The Wittig reaction is a cornerstone of organic synthesis that converts aldehydes and ketones into alkenes.[1][3] The reaction of this compound proceeds via a stabilized ylide, which dictates the stereochemical outcome of the reaction.

Step 1: Ylide Formation

The phosphonium salt is deprotonated by a base to form the corresponding phosphorus ylide. Due to the electron-withdrawing nature of the adjacent methoxycarbonyl group, the α-proton is significantly more acidic than in non-stabilized phosphonium salts. This allows for the use of milder bases, such as sodium hydroxide or potassium carbonate, for deprotonation.[2]

The resulting ylide is a resonance-stabilized species, with the negative charge delocalized onto the carbonyl oxygen. This stability reduces the ylide's reactivity compared to non-stabilized ylides.[1][4]

Part 4: Applications in Drug Development and Natural Product Synthesis

The ability to reliably form (E)-α,β-unsaturated esters makes this compound and its analogs invaluable tools in the synthesis of complex, biologically active molecules.

Case Study 1: Synthesis of Prostaglandin Precursors

Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes. Their synthesis often requires the stereospecific introduction of alkene functionalities. The Wittig reaction using stabilized ylides has been instrumental in the total synthesis of various prostaglandins, such as Prostaglandin F2α. [5][6][7][8]In these syntheses, a suitably functionalized cyclopentanone derivative is reacted with a phosphonium ylide to construct one of the side chains with the required (E)-geometry.

Case Study 2: Key Step in the Synthesis of Rosuvastatin Analogs

Rosuvastatin is a widely prescribed drug for the treatment of high cholesterol. While the industrial synthesis of Rosuvastatin itself often employs a Horner-Wadsworth-Emmons reaction, the Wittig reaction with stabilized ylides is a key strategy for the synthesis of various analogs and intermediates. [9][10][11][12][13]For instance, a key intermediate in some synthetic routes is formed by coupling a complex pyrimidine aldehyde with a phosphorane derived from a protected dihydroxy ester side chain. The use of a stabilized ylide ensures the formation of the crucial (E)-double bond in the final molecule.

General Experimental Protocol for a Wittig Reaction

This protocol provides a general procedure for the reaction of a stabilized ylide with an aldehyde.

Materials:

-

Aldehyde

-

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide (or chloride)

-

Potassium carbonate (or other suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Hexanes

-

Diethyl ether

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide (1.1 equivalents) and potassium carbonate (1.5 equivalents) in anhydrous DCM.

-

To the stirred suspension, add a solution of the aldehyde (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts and triphenylphosphine oxide.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (E)-α,β-unsaturated ester.

Part 5: Safety and Handling

This compound and its bromide analog are generally stable, crystalline solids. However, as with all chemicals, appropriate safety precautions should be taken.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

-

Toxicity: While specific toxicity data is limited, it is advisable to avoid inhalation, ingestion, and skin contact.

-

Byproduct Disposal: The major byproduct of the Wittig reaction is triphenylphosphine oxide. It is a solid and can often be removed by filtration or chromatography. Dispose of all chemical waste in accordance with local regulations.

Conclusion

This compound and its analogs are more than just reagents; they are enablers of complex molecular construction. Their ability to deliver the α,β-unsaturated ester moiety with high (E)-selectivity has cemented their role in both academic research and industrial drug development. By understanding the underlying principles of their synthesis, the nuances of the Wittig reaction mechanism, and their proven applications, researchers can confidently leverage these powerful tools to advance the frontiers of chemical synthesis.

References

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

19.7b Wittig Reaction | Organic Chemistry. Chad's Prep. [Link]

-

6: The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]

-

Total synthesis of prostaglandin-F2α involving stereocontrolled and photo-induced reactions of bicyclo[3.2.0]heptanones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

A Facile One-Pot Synthesis of α-Fluoro-α,β-unsaturated Esters from Alkoxycarbonylmethyltriphenylphosphonium Bromides. ResearchGate. [Link]

- Preparation method of rosuvastatin calcium and its intermediates.

-

Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. National Institutes of Health. [Link]

-

Applications of the Wittig Reaction on the Synthesis of Natural and Natural-Analogue Heterocyclic Compounds. ResearchGate. [Link]

-

Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. National Institutes of Health. [Link]

-

Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. MDPI. [Link]

-

Total Synthesis of Prostaglandins F2alpha and E2 as the Naturally Occuring Forms. ResearchGate. [Link]

- Process for the preparation of rosuvastatin and intermediates.

-

Wittig Reaction. Chemistry LibreTexts. [Link]

-

10: Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. [Link]

-

Recent applications of the Wittig reaction in alkaloid synthesis. PubMed. [Link]

-

Wittig Reaction Mechanism. The Organic Chemistry Tutor. [Link]

-

Synthesis, Reactions and Biological Importance of α, β-Unsaturated Carbodithioate Esters: A Review. Scientific & Academic Publishing. [Link]

-

Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Scientific Research Publishing. [Link]

-

Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. Sami Varjosaari. [Link]

-

Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. Royal Society of Chemistry. [Link]

-

Applications. (A) Synthesis of Rosuvastatin analogue 3t in 6 steps. (B)... ResearchGate. [Link]

-

CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. Course Hero. [Link]

-

Recent applications of the Wittig reaction in the total synthesis of natural products containing lactone, pyrone, and lactam as a scaffold. SpringerLink. [Link]

-

A Solvent Free Wittig Reaction. University of Wisconsin-River Falls. [Link]

- Process for the preparation of rosuvastatin.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Total synthesis of prostaglandin-F2α involving stereocontrolled and photo-induced reactions of bicyclo[3.2.0]heptanones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]

- 10. US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates - Google Patents [patents.google.com]

- 11. EP1902036B1 - Process for the preparation of rosuvastatin and intermediates - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2003097614A2 - Process for the preparation of rosuvastatin - Google Patents [patents.google.com]

Methodological & Application

The Wittig Olefination with (Methoxycarbonylmethyl)triphenylphosphonium Chloride: A Comprehensive Guide to the Stereoselective Synthesis of E-α,β-Unsaturated Esters

Introduction: The Enduring Power of the Wittig Reaction in Modern Synthesis

The Wittig reaction stands as a cornerstone of organic synthesis, offering a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this transformation joins two smaller carbon fragments with absolute regiochemical control, a distinct advantage over many elimination-based routes to alkenes.[2] The reaction's versatility is immense, but its true elegance lies in the ability to control the stereochemical outcome of the newly formed double bond. This guide focuses on a specific, highly valuable class of Wittig reagents: stabilized ylides, exemplified by (methoxycarbonylmethyl)triphenylphosphorane, which is generated in situ from (methoxycarbonylmethyl)triphenylphosphonium chloride. This reagent is paramount for the stereoselective synthesis of E-α,β-unsaturated esters, a ubiquitous structural motif in pharmaceuticals, natural products, and advanced materials.